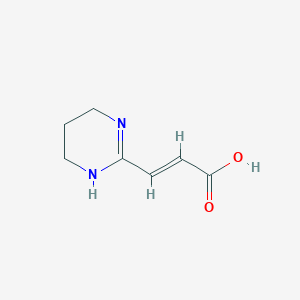
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol This compound features a pyrimidine ring that is partially hydrogenated, making it a tetrahydropyrimidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid typically involves the condensation of diamines with appropriate carbonyl compounds. One common method includes the reaction of 1,3-diaminopropane with acrylic acid under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid are not well-documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to fully hydrogenated pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, fully hydrogenated pyrimidines, and oxidized pyrimidine compounds.
Applications De Recherche Scientifique
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid: This compound features a benzimidazole ring fused to the tetrahydropyrimidine ring, offering different biological activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar tetrahydropyrimidine derivative with different substituents, leading to varied chemical properties.
Uniqueness
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially hydrogenated pyrimidine ring provides a balance between stability and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
116162-28-8 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.1665 |
Synonymes |
2-Propenoic acid, 3-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















